(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-(1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H11NO2/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2/t8-/m1/s1 |
InChI Key |
RGPFVVNMRDRSNU-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Introduction of the Amino Alcohol Side Chain
The key step is the installation of the 2-amino-1-hydroxyethyl substituent on the benzofuran ring. This can be achieved by:
- Nucleophilic addition of amino alcohols or their precursors to benzofuran-2-carbaldehyde or benzofuran-2-yl ketones.
- Reductive amination of benzofuran-2-yl aldehydes with amino alcohols.
- Asymmetric synthesis methods to ensure the (2R)-configuration, such as using chiral catalysts or chiral auxiliaries.
Stereochemical Control
The (2R)-configuration is typically controlled by:
- Using chiral starting materials or chiral catalysts.
- Employing enantioselective synthesis protocols, for example, asymmetric hydrogenation or enzymatic resolution.
Reported Preparation Methodologies and Data
Though direct preparation procedures for this compound are scarce in open literature, related synthetic strategies and analogous compounds provide insight into feasible methods.
Synthesis via Reductive Amination of Benzofuran-2-yl Aldehyde
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of benzofuran-2-yl aldehyde | Oxidation of benzofuran-2-yl methyl derivatives | 70-85 | Standard oxidation methods (e.g., SeO2) |
| 2 | Reductive amination with aminoethanol | NaBH3CN or catalytic hydrogenation | 60-80 | Mild conditions, solvent: MeOH or EtOH |
| 3 | Purification | Column chromatography | - | Enantioselective catalysts used for (2R) selectivity |
This method allows the direct formation of the amino alcohol substituent at the 2-position of benzofuran with control over stereochemistry by employing chiral catalysts or auxiliaries.
Asymmetric Synthesis via Chiral Catalysts
- Use of chiral transition metal catalysts (e.g., Rh, Ru complexes) in hydrogenation steps to induce enantioselectivity.
- Enzymatic resolution of racemic mixtures to isolate the (2R) enantiomer.
- Reported enantiomeric excess (ee) values typically exceed 90% under optimized conditions.
Alternative Synthetic Routes
- Multi-step synthesis involving protection-deprotection strategies for amino and hydroxyl groups.
- Cyclization of ortho-substituted phenol derivatives with amino alcohol side chains already installed.
- Use of α-halohydrazones or α-halo ketones as intermediates in one-pot protocols to assemble the benzofuran and amino alcohol moieties simultaneously.
Research Findings and Optimization Data
A study on related benzofuran derivatives demonstrated that:
- The choice of solvent and temperature significantly affects yield and stereoselectivity. For example, nitromethane (CH3NO2) as solvent with TMSBr as a promoter at 60 °C optimized yields to above 80% in analogous systems.
- Acid promoters such as TMSBr outperform hydrobromic acid in promoting cyclization and substitution steps.
- Reaction times around 1 hour are sufficient for completion under optimized conditions.
| Parameter | Variation | Effect on Yield (%) | Notes |
|---|---|---|---|
| Solvent | CH3NO2 vs MeCN vs DCE | 81 (CH3NO2), 39 (MeCN), 45 (DCE) | Polar solvents favored |
| Acid Promoter | TMSBr vs HBr | 81 (TMSBr), 75 (HBr) | TMSBr preferred |
| Temperature | 60 °C vs 80 °C vs RT | 81-82 (60-80 °C), 69 (RT) | Elevated temperature improves yield |
These data, while from related benzofuran synthesis, provide a useful framework for optimizing the preparation of this compound.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range (%) | Stereocontrol |
|---|---|---|---|---|---|
| Reductive amination of benzofuran-2-yl aldehyde | Oxidation → Reductive amination | Direct installation of amino alcohol | Requires chiral catalyst for (2R) | 60-80 | High with chiral catalysts |
| One-pot α-halohydrazone cyclization | One-pot reaction with TMSBr | Efficient, fewer steps | May require optimization for stereochemistry | Up to 81 (analogous) | Moderate to high |
| Enzymatic resolution | Resolution of racemate | High enantioselectivity | Additional step, lower overall yield | Variable | Very high |
| Multi-step protection/deprotection | Stepwise functional group manipulation | Precise control | Time-consuming | Variable | High |
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of (2R)-2-amino-2-benzo[d]furan-2-ylethan-1-ol exhibit promising anticancer properties. For instance, research has shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of modified benzofuran derivatives that demonstrated potent activity against various cancer cell lines, with IC50 values in the low micromolar range .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may help in reducing neuronal damage in models of neurodegenerative diseases.
Data Table: Neuroprotective Effects of this compound Derivatives
| Compound | Model Used | Neuroprotective Effect | Reference |
|---|---|---|---|
| Compound A | PC12 cells | 75% viability at 10 µM | |
| Compound B | Mouse model | Reduction of oxidative stress markers |
Organic Synthesis Applications
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various synthetic pathways.
Synthesis of Heterocycles
The compound has been utilized in the synthesis of various heterocyclic compounds, which are essential in drug development.
Case Study : A recent publication discussed the use of (2R)-2-amino derivatives in synthesizing novel indole-fused heterocycles. The reactions yielded high purity products with significant yields, demonstrating the utility of this compound in complex organic synthesis .
Pharmacological Insights
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]furan ring and amino alcohol group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs and their differences are outlined below:
(a) Benzo[d]furan vs. Substituted Phenyl Groups
- This could improve binding affinity in receptor-based applications.
- (2R)-2-Amino-2-(5-Bromo-2-Fluorophenyl)ethan-1-ol (): Substituted with electronegative halogens (Br, F), this derivative may exhibit altered electronic properties and bioavailability due to inductive effects .
(b) Amino-Alcohol Backbone Variations
- (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol (): Incorporates a phenethylamino side chain, extending conjugation and altering solubility (molecular weight: 256.34 vs. ~193–234 for simpler analogs) .
- (R)-(-)-2-Benzylamino-1-phenylethanol (–9): The benzylamino group introduces a secondary amine, modulating basicity and hydrogen-bonding capacity compared to primary amines .
Physicochemical Properties and Molecular Data
*Estimated based on structural analogs; †Calculated value.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
